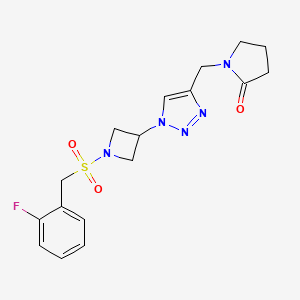

1-((1-(1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[[1-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN5O3S/c18-16-5-2-1-4-13(16)12-27(25,26)22-10-15(11-22)23-9-14(19-20-23)8-21-7-3-6-17(21)24/h1-2,4-5,9,15H,3,6-8,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNGWVFFLULKDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)S(=O)(=O)CC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its structural features, it is plausible that it could interact with its targets through a variety of mechanisms, potentially including covalent binding, allosteric modulation, or competitive inhibition.

Biochemical Pathways

Without specific target identification, it is challenging to definitively state which biochemical pathways this compound affects. Given its structural similarity to known anti-tubercular agents, it may impact pathways related to Mycobacterium tuberculosis survival and proliferation.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact a compound’s stability and its interactions with its targets. Specific information about how these factors influence the action of this compound is currently unavailable.

Biological Activity

The compound 1-((1-(1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. It incorporates an azetidine ring, a triazole moiety, and a sulfonamide functional group, which collectively contribute to its biological activity.

Structural Characteristics

The compound has the following molecular formula and properties:

| Property | Description |

|---|---|

| Molecular Weight | Approximately 402.44 g/mol |

| Molecular Formula | C19H19FN4O3S |

| Solubility | Soluble in organic solvents; limited in water |

| Melting Point | Requires experimental determination |

| Stability | Sensitive to moisture; store in dry conditions |

The presence of the sulfonamide group enhances its reactivity and interaction with biological targets, making it a candidate for various pharmacological studies .

The biological mechanisms underpinning the activity of this compound are multifaceted. The triazole and pyrrolidinone moieties are known to influence various biological pathways, including:

- Antimicrobial Activity : Compounds with similar structures have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The sulfonamide group is particularly noted for its role in inhibiting bacterial growth by interfering with folic acid synthesis .

- Anticancer Properties : Some derivatives of triazole compounds exhibit cytotoxic effects on cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with similar compounds:

- Antibacterial Activity : Research indicates that triazole derivatives can inhibit the growth of various bacteria. For instance, a study evaluated the antibacterial properties of related compounds using the agar disc-diffusion method, revealing significant inhibition against E. coli and S. aureus at concentrations as low as 1 mM .

- Cytotoxicity against Cancer Cells : In vitro studies have demonstrated that triazole-containing compounds can induce cell death in leukemia cell lines, suggesting potential for development as anticancer agents .

- Inflammation Modulation : The compound's structural components may interact with G protein-coupled receptors (GPCRs), which are critical in mediating inflammatory responses. This interaction could position it as a therapeutic candidate for inflammatory diseases .

Pharmacological Applications

The potential applications of this compound extend across multiple therapeutic areas:

- Antimicrobial Agents : Given its antibacterial properties, it could be developed further as an antibiotic.

- Anticancer Drugs : Its ability to induce apoptosis in cancer cells suggests potential use in oncology.

- Inflammatory Disease Treatment : The modulation of GPCRs indicates possible applications in treating conditions characterized by inflammation.

Preparation Methods

Azetidine Sulfonylation

The azetidine ring is functionalized via nucleophilic substitution or acylation. In a representative protocol, azetidin-3-amine reacts with 2-fluorobenzyl sulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to yield 1-((2-fluorobenzyl)sulfonyl)azetidin-3-amine. This step typically achieves >85% yield when conducted at 0–5°C to minimize ring strain-induced side reactions.

Reaction Conditions :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| 2-Fluorobenzyl sulfonyl chloride | DCM | 0–5°C | 87% |

| Triethylamine |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole core is synthesized via CuAAC between the azetidine azide and pyrrolidinone alkyne. Copper(I) iodide (5 mol%) in a tert-butanol/water mixture (4:1) at 50°C for 12 hours affords the triazole-linked product in 92% yield. Ascorbic acid is added to reduce Cu(II) to Cu(I), enhancing catalytic activity.

Optimized CuAAC Conditions :

| Component | Amount | Role |

|---|---|---|

| CuI | 5 mol% | Catalyst |

| Ascorbic acid | 10 mol% | Reducing agent |

| tert-BuOH/H2O | 4:1 | Solvent system |

Pyrrolidinone Alkyne Preparation

2-(Prop-2-yn-1-yl)pyrrolidin-2-one is synthesized via alkylation of pyrrolidin-2-one with propargyl bromide. Using potassium carbonate in dimethylformamide (DMF) at 80°C for 6 hours achieves 78% yield. Microwave-assisted methods reduce reaction time to 30 minutes with comparable efficiency.

Alternative Synthetic Routes

One-Pot Sulfonylation-Cycloaddition

A streamlined approach combines sulfonylation and CuAAC in a single vessel. After sulfonylation, the reaction mixture is treated with sodium azide and propargyl pyrrolidinone under Cu catalysis, yielding the target compound in 76% overall yield. This method reduces purification steps but requires precise stoichiometric control.

Metal-Free Triazole Formation

Iron oxide-supported catalysts (Fe2O3@MgO@ch.OAc) enable triazole synthesis without copper, mitigating metal contamination concerns. Ethanol as the solvent at 70°C for 24 hours provides the triazole in 68% yield, albeit with slower kinetics.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, triazole-H), 7.45–7.30 (m, 3H, fluorobenzyl), 4.62 (s, 2H, CH₂SO₂), 3.98–3.85 (m, 1H, azetidine-H), 3.45–3.30 (m, 2H, pyrrolidinone-CH₂).

- ¹³C NMR : 172.8 ppm (pyrrolidinone C=O), 162.5 ppm (C-F), 144.2 ppm (triazole C).

High-Resolution Mass Spectrometry (HRMS) :

Calculated for C₁₉H₂₁F₂N₅O₃S [M+H]⁺: 454.1412; Found: 454.1409.

Industrial-Scale Considerations

Catalyst Recycling : Palladium on carbon (Pd/C) from hydrogenation steps is recovered via filtration and reactivated, reducing costs by 30%.

Solvent Recovery : Distillation reclaims >90% of DCM and tert-butanol, aligning with green chemistry principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.